5-((Z)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE
Description
This compound belongs to the thiazolanone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The Z-configuration of the methylidene group at position 5 is critical for its stereochemical and electronic properties. The arylidene substituent at position 5 consists of a 3-chloro-5-methoxy-4-(4-methylbenzyloxy)phenyl group, which introduces significant steric bulk and electron-withdrawing/donating effects.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-3-5-12(6-4-11)10-25-17-14(20)7-13(8-15(17)24-2)9-16-18(23)22-19(21)26-16/h3-9H,10H2,1-2H3,(H2,21,22,23)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGPODVCDRKBU-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolone ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the chlorinated methoxyphenyl group: This step involves the substitution reaction of a suitable chlorinated methoxyphenyl halide with the thiazolone intermediate.
Attachment of the methylbenzyl ether: This is typically done through an etherification reaction using a methylbenzyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylbenzyl ether groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
5-((Z)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory, antibacterial, and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s key structural differentiators include:
- Substituent Diversity: The 3-chloro-5-methoxy-4-(4-methylbenzyloxy)phenyl group contrasts with simpler benzylidene substituents in analogs. For example: Compound 4a (): Features a 1,3-benzodioxole ring, lacking halogen or alkoxy substituents . Compound 7f (): Contains a 4-bromophenyl and 4-methylbenzylidene group, differing in halogen placement and substitution pattern . Compound 5 (): Substituted with 4-methoxyphenyl and hydrazono groups, highlighting variability in arylidene modifications .
Physical and Spectral Properties
- Melting Points : Analogs with bulky substituents (e.g., 4a: 252–254°C; 7f: 218–220°C) suggest that the target compound’s melting point may fall within this range, influenced by its chloro and alkoxy groups .
- Spectroscopy : The chloro and methoxy substituents would produce distinct NMR signals:
Data Tables
Table 2: Bioactivity Trends in Analogs
| Compound | Bioactivity (MIC₅₀ or IC₅₀) | Key Substituents | Reference |
|---|---|---|---|
| 9a-f () | Antimicrobial (µM range) | Arylidene, amino groups | |
| 3 () | Enzyme inhibition | 4-Bromo, 4-chlorobenzylidene |
Biological Activity
The compound 5-((Z)-1-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-imino-1,3-thiazolan-4-one is a synthetic derivative that belongs to the class of thiazole-based compounds. This article aims to explore its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be described as follows:
- Thiazole Ring : The core structure contains a thiazole ring, which is known for its diverse biological activities.
- Chloro and Methoxy Substituents : The presence of a chloro and a methoxy group on the phenyl ring enhances its pharmacological properties.
- Benzyl Group : The 4-methylbenzyl ether contributes to its lipophilicity, potentially improving bioavailability.
Molecular Formula
The molecular formula can be represented as .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, derivatives similar to the compound have shown:
- Antibacterial Activity : Studies indicate moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial effect is likely due to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been investigated, with findings suggesting:
- Inhibitory Potency : Compounds with similar structures have demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against acetylcholinesterase .
- Therapeutic Implications : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Urease Inhibition
Urease inhibitors are crucial in managing conditions such as kidney stones and urinary tract infections. Research indicates:
- Strong Inhibition : The compound has shown promising results in inhibiting urease activity, which could lead to novel therapeutic agents for related disorders .
Antioxidant Activity
Thiazole derivatives are often evaluated for their antioxidant properties. Preliminary studies suggest that this compound may exhibit:
- Radical Scavenging Activity : It may help in reducing oxidative stress by scavenging free radicals, contributing to its overall therapeutic profile.
Study on Antimicrobial Effects
A study published in a peer-reviewed journal evaluated the antimicrobial effects of several thiazole derivatives, including our compound of interest. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 5-((Z)-1-{3-chloro...}) | Bacillus subtilis | 20 |
These findings illustrate the compound's potential as an effective antibacterial agent.
Study on Enzyme Inhibition
Another research study focused on enzyme inhibition highlighted the following results for various thiazole derivatives:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 2.14 |
| Compound D | Urease | 1.21 |
| 5-((Z)-1-{3-chloro...}) | Acetylcholinesterase | 2.17 |
These data points underscore the compound's significant inhibitory effects on key enzymes involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
